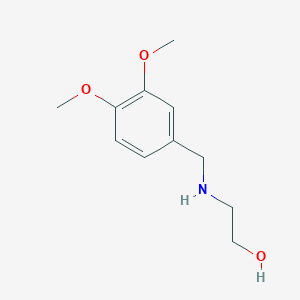

2-(3,4-Dimethoxy-benzylamino)-ethanol

Description

Properties

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methylamino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-14-10-4-3-9(7-11(10)15-2)8-12-5-6-13/h3-4,7,12-13H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFNDLKNICGIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306005 | |

| Record name | 2-(3,4-Dimethoxy-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24687-79-4 | |

| Record name | NSC173155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dimethoxy-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 3,4 Dimethoxy Benzylamino Ethanol

Strategic Approaches to Primary Synthesis

The construction of the 2-(3,4-Dimethoxy-benzylamino)-ethanol molecule is primarily achieved through two key strategic approaches: reductive amination and N-alkylation. These methods offer reliable and efficient means to form the crucial carbon-nitrogen bond that defines the compound's structure.

Reductive Amination Routes utilizing 3,4-Dimethoxybenzaldehyde (B141060) and Ethanolamine (B43304) Precursors

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com In the context of this compound synthesis, this process involves the reaction of 3,4-Dimethoxybenzaldehyde with ethanolamine. The reaction can be performed in a one-pot fashion or as a stepwise procedure. organic-chemistry.org

The initial step is the formation of a Schiff base (imine) intermediate through the nucleophilic addition of ethanolamine to the carbonyl group of 3,4-Dimethoxybenzaldehyde, followed by the elimination of a water molecule. libretexts.org Subsequently, this imine intermediate is reduced to the target secondary amine. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the aldehyde, allowing the entire reaction to be carried out in a single pot. libretexts.orgyoutube.com Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) is another effective reduction method. youtube.com

Table 1: Reagents and Conditions for Reductive Amination

| Precursors | Reducing Agent | Typical Solvent | Key Conditions |

| 3,4-Dimethoxybenzaldehyde, Ethanolamine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), Ethanol (B145695) | Acidic catalyst (e.g., acetic acid) to facilitate imine formation. |

| 3,4-Dimethoxybenzaldehyde, Ethanolamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Tetrahydrofuran | Mild conditions, suitable for a wide range of substrates. |

| 3,4-Dimethoxybenzaldehyde, Ethanolamine | Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol, Methanol | Pressurized H₂ atmosphere, ambient or slightly elevated temperature. |

| 3,4-Dimethoxybenzaldehyde, Ethanolamine | Sodium Borohydride (NaBH₄) | Methanol | Stepwise process: imine formation first, followed by reduction. organic-chemistry.org |

N-Alkylation Reactions involving 3,4-Dimethoxybenzyl Halides and Ethanolamine

A second major synthetic route is the N-alkylation of ethanolamine with a 3,4-dimethoxybenzyl halide, typically the chloride or bromide. This reaction is a classic nucleophilic substitution where the nitrogen atom of ethanolamine attacks the benzylic carbon of the halide, displacing the halogen atom.

A key challenge in this approach is controlling the degree of alkylation. medcraveonline.com Since the product, this compound, is also a secondary amine, it can react further with the benzyl (B1604629) halide to form a tertiary amine. To favor mono-alkylation, a stoichiometric excess of ethanolamine is often used. medcraveonline.com The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. Phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction, particularly in biphasic systems. medcraveonline.com The precursor, 3,4-dimethoxybenzyl chloride, can be synthesized from 3,4-dimethoxybenzyl alcohol by reaction with an agent like thionyl chloride (SOCl₂). ijcea.org

Table 2: Reagents and Conditions for N-Alkylation

| Precursors | Base | Catalyst | Typical Solvent |

| 3,4-Dimethoxybenzyl chloride, Ethanolamine | Potassium Carbonate (K₂CO₃) | None | Acetonitrile (B52724), Dimethylformamide (DMF) |

| 3,4-Dimethoxybenzyl bromide, Ethanolamine | Sodium Hydroxide (NaOH) | Tetrabutylammonium Bromide (TBAB) | Water/Organic Biphasic System |

| 3,4-Dimethoxybenzyl chloride, Ethanolamine | Triethylamine (Et₃N) | None | Dichloromethane, Tetrahydrofuran (THF) |

Alternative Synthetic Pathways for Core Scaffold Formation

Beyond the two primary routes, other methodologies can be envisioned for the synthesis of the core structure. One such alternative involves the reduction of an oxime intermediate. For instance, 3,4-dimethoxybenzaldehyde can be reacted with hydroxylamine (B1172632) to form 3,4-dimethoxybenzaldehyde oxime. google.com This oxime can then be reduced to the corresponding 3,4-dimethoxybenzylamine (B142225) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. google.com The resulting primary amine can then be alkylated with a suitable 2-carbon electrophile, such as 2-bromoethanol, to yield the final product. This multi-step approach offers an alternative disconnection for the target molecule.

Synthesis of Structurally Modified Analogues and Derivatives

The synthetic frameworks used to produce this compound also provide the flexibility to generate a wide array of structurally related analogues. These modifications can be systematically introduced at either the aryl moiety or the aminoethanol side chain.

Variations in the Aryl Moiety: Positional Isomers and Substituent Modifications of the Dimethoxybenzyl Group

The dimethoxybenzyl portion of the molecule is a prime target for modification. By substituting the starting 3,4-Dimethoxybenzaldehyde in the reductive amination pathway with other isomers or differently substituted benzaldehydes, a library of analogues can be created.

Positional Isomers: Using 2,4-dimethoxybenzaldehyde (B23906) or 2,5-dimethoxybenzaldehyde (B135726) as precursors would lead to the corresponding 2-(2,4-Dimethoxy-benzylamino)-ethanol and 2-(2,5-Dimethoxy-benzylamino)-ethanol isomers. google.comekb.eg The synthesis of the 2,4-dimethoxy isomer can proceed through the formation of 2,4-dimethoxybenzyl chloride followed by reaction with urotropine. google.com

Substituent Modifications: The aromatic ring can be further functionalized. For example, using 3,4,5-trimethoxybenzaldehyde (B134019) would yield an analogue with an additional methoxy (B1213986) group. ekb.eg Alternatively, replacing the methoxy groups with other substituents or introducing different functional groups, such as halogens (e.g., p-chlorobenzaldehyde), can be used to explore structure-activity relationships. ekb.eg

Table 3: Aryl Moiety Variations via Reductive Amination

| Aldehyde Precursor | Resulting Analogue |

| 2,4-Dimethoxybenzaldehyde | 2-(2,4-Dimethoxy-benzylamino)-ethanol |

| 2,5-Dimethoxybenzaldehyde | 2-(2,5-Dimethoxy-benzylamino)-ethanol |

| 3,5-Dimethoxybenzaldehyde | 2-(3,5-Dimethoxy-benzylamino)-ethanol |

| 3,4,5-Trimethoxybenzaldehyde | 2-(3,4,5-Trimethoxy-benzylamino)-ethanol |

| 4-Chloro-3-methoxybenzaldehyde | 2-(4-Chloro-3-methoxy-benzylamino)-ethanol |

Modifications of the Aminoethanol Side Chain: Homologation and Branching

The aminoethanol side chain can also be readily modified to produce a range of derivatives. This is typically achieved by replacing ethanolamine with other aminoalcohols in the primary synthesis steps.

Homologation: The length of the alkyl chain between the nitrogen and hydroxyl groups can be extended. By using 3-amino-1-propanol or 4-amino-1-butanol (B41920) instead of ethanolamine in the reductive amination or N-alkylation reactions, homologated analogues such as 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol can be synthesized.

Branching: Introducing alkyl substituents on the side chain can create branched analogues. For example, reacting 3,4-Dimethoxybenzaldehyde with aminoalcohols like 2-amino-1-propanol or 1-amino-2-propanol would result in derivatives with a methyl group on the side chain. Similarly, using a different amine, such as isopropylamine, in a reaction with 1-(3,4-dimethoxyphenyl)ethanone could lead to branched structures like 1-(3,4-dimethoxyphenyl)-2-(propan-2-ylamino)ethanol. nih.gov

Table 4: Aminoethanol Side Chain Modifications

| Amine/Aminoalcohol Precursor | Resulting Analogue | Modification Type |

| 3-Amino-1-propanol | 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol | Homologation |

| 4-Amino-1-butanol | 4-(3,4-Dimethoxy-benzylamino)-butan-1-ol | Homologation |

| 2-Amino-1-propanol | 2-(3,4-Dimethoxy-benzylamino)-propan-1-ol | Branching |

| 1-Amino-2-propanol | 1-((3,4-Dimethoxy-benzyl)amino)-propan-2-ol | Branching |

Derivatization at the Hydroxyl Functionality: Esterification and Etherification

The hydroxyl group of this compound serves as a key site for derivatization through esterification and etherification, yielding compounds with potentially altered physicochemical properties.

Esterification: The conversion of the primary alcohol to an ester is a fundamental transformation. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a primary method for this purpose. athabascau.carug.nl In this process, this compound would be reacted with a selected carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. athabascau.ca

Alternative modern methods utilize coupling reagents to facilitate the reaction under milder conditions. Reagents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can be used to activate the carboxylic acid, allowing for efficient esterification. researchgate.net Another approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which is particularly effective for coupling carboxylic acids to alcohols. core.ac.uk

Etherification: The synthesis of ethers from the hydroxyl group can be achieved through several routes. The Williamson ether synthesis, while traditional, provides a reliable method. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

More contemporary and chemoselective methods for the etherification of benzylic-type alcohols have also been developed. One such method employs 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. organic-chemistry.orgresearchgate.net This system can selectively convert benzylic hydroxyls into their corresponding methyl or ethyl ethers, potentially leaving other functional groups intact. organic-chemistry.orgresearchgate.net Additionally, iron(III) chloride has been shown to catalyze the etherification of benzyl alcohols, offering an eco-friendly approach. nih.gov

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH), H₂SO₄ (cat.), Heat, Water removal | Ester (R-COO-CH₂CH₂-NH-...) | athabascau.carug.nl |

| Esterification | Carboxylic Acid (R-COOH), DCC, DMAP, Dichloromethane | Ester (R-COO-CH₂CH₂-NH-...) | core.ac.uk |

| Etherification (Williamson) | 1. NaH; 2. Alkyl Halide (R-X) | Ether (R-O-CH₂CH₂-NH-...) | N/A |

| Etherification | TCT, DMSO, Methanol or Ethanol | Methyl or Ethyl Ether | organic-chemistry.orgresearchgate.net |

| Etherification | FeCl₃·6H₂O, Propylene Carbonate, Heat | Symmetrical/Nonsymmetrical Ethers | nih.gov |

Derivatization at the Secondary Amine Functionality: Further N-Alkylation and N-Acylation

The secondary amine in this compound is another reactive center, allowing for modifications such as N-alkylation and N-acylation to generate a diverse range of derivatives.

N-Alkylation: Further alkylation of the secondary amine can be accomplished through various methods. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is a common strategy. Catalytic N-alkylation using alcohols as alkylating agents represents a greener alternative to traditional methods that use alkyl halides. nih.govresearchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology often employs transition metal catalysts, such as those based on manganese or nickel, to facilitate the reaction. nih.govresearchgate.netresearchgate.net For instance, manganese pincer complexes have been shown to be effective for the selective mono-alkylation of amines with alcohols. nih.gov Catalysts based on copper and magnesium silicate (B1173343) have also been utilized for the N-alkylation of amines with alcohols in the presence of hydrogen. google.com

N-Acylation: The introduction of an acyl group to the nitrogen atom is readily achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct. This reaction is generally high-yielding and provides stable amide derivatives. A series of acyl derivatives of the related compound 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized to explore their biological activities. nih.gov This indicates that N-acylation is a viable and important derivatization strategy for this class of compounds.

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol (R-OH), Manganese Pincer Complex (cat.), t-BuOK, Toluene, 80°C | Tertiary Amine | nih.govresearchgate.net |

| N-Alkylation | Alcohol (R-OH), Ni/SiO₂-Al₂O₃ (cat.), K₂CO₃, 175°C | Tertiary Amine | researchgate.net |

| N-Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Triethylamine) | Amide | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. One-pot multicomponent reactions and novel catalytic approaches are at the forefront of these efforts.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer significant advantages by combining multiple reaction steps in a single vessel without isolating intermediates. mdpi.comchemrxiv.org This approach enhances efficiency, reduces waste, and saves time and resources. mdpi.com For the synthesis of complex molecules derived from structures like this compound, MCRs can be strategically designed. For example, the Biginelli reaction, a classic MCR, produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.comresearchgate.net An analogous strategy could potentially incorporate an amino alcohol derivative in a multi-step, one-pot sequence to build heterocyclic scaffolds. The development of computer-assisted methods for discovering new MCRs and one-pot sequences is expanding the possibilities for creating complex molecular architectures from simple starting materials. chemrxiv.orgnih.gov

Catalytic Synthesis Approaches

The use of catalysts is central to green chemistry, often enabling reactions to proceed under milder conditions with higher selectivity and efficiency. The synthesis of the precursor, 3,4-dimethoxybenzyl alcohol, can be achieved via the catalytic reduction of 3,4-dimethoxybenzaldehyde using sodium borohydride or through catalytic hydrogenation of 3,4-dimethoxyacetophenone. ijcea.orggoogle.comgoogle.com

Catalytic systems are also crucial for derivatization. As mentioned, manganese, nickel, rhodium, palladium, and copper catalysts are employed for N-alkylation and other C-N bond-forming reactions. nih.govresearchgate.netorganic-chemistry.org For instance, a multi-catalyst system using Rh/Pd/Cu has been developed for the one-pot synthesis of dihydroquinolinones, showcasing the power of combining multiple catalytic cycles in a single process. organic-chemistry.org The catalytic oxidation of lignin-derived model compounds like 3,4-dimethoxybenzyl alcohol using bimetallic catalysts (e.g., Au/Pd) is an active area of research, aiming to convert biomass into valuable chemicals. unimi.it These catalytic methods represent a move towards more sustainable synthetic pathways for both the synthesis and derivatization of this compound and related compounds.

Advanced Characterization and Structural Elucidation of 2 3,4 Dimethoxy Benzylamino Ethanol

Spectroscopic Analysis for Molecular Identification and Purity Assessment

Spectroscopic techniques are fundamental in elucidating the molecular framework of a chemical compound. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the electronic, vibrational, and nuclear environments within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of 2-(3,4-Dimethoxy-benzylamino)-ethanol is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, the benzylic methylene (B1212753) group, the two methylene groups of the ethanolamine (B43304) moiety, and the exchangeable protons of the amine and hydroxyl groups.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete assignment of the carbon skeleton can be achieved.

Interactive Data Table: ¹H and ¹³C NMR Data The following table summarizes typical NMR spectral data for this compound. Note that exact chemical shifts can vary based on the solvent and concentration.

| Atom/Group | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) | DEPT-135 |

| Aromatic CH | ~6.8 | m | ~111-120 | CH |

| Aromatic C | --- | --- | ~132 | C |

| Aromatic C-O | --- | --- | ~149 | C |

| OCH₃ | ~3.85 | s | ~55.9 | CH₃ |

| Benzyl (B1604629) CH₂ | ~3.7 | s | ~53.5 | CH₂ |

| N-CH₂ | ~2.75 | t | ~51.0 | CH₂ |

| O-CH₂ | ~3.6 | t | ~60.5 | CH₂ |

| NH/OH | variable | br s | --- | --- |

2D-NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, it would show a correlation between the N-CH₂ and O-CH₂ protons of the ethanolamine fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is instrumental in piecing together the molecular structure, for example, by showing correlations from the benzylic protons to the aromatic carbons.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the molecular formula. For this compound (C₁₁H₁₇NO₃), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition.

Fragmentation Pathway Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments provides valuable structural information. A primary fragmentation pathway for this compound involves the cleavage of the C-N bond adjacent to the benzene (B151609) ring (benzylic cleavage), which is a favorable process. This would result in the formation of a stable 3,4-dimethoxybenzyl cation.

Interactive Data Table: Mass Spectrometry Data

| Parameter | Value | Information Provided |

| Molecular Formula | C₁₁H₁₇NO₃ | Elemental Composition |

| Exact Mass | 211.1208 | Unambiguous Molecular Formula Confirmation |

| [M+H]⁺ (protonated molecule) | m/z 212.1281 | Molecular Weight Confirmation |

| Major Fragment Ion | m/z 151 | Corresponds to the 3,4-dimethoxybenzyl cation |

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by absorption bands corresponding to specific bond vibrations. Key expected absorptions for this compound include a broad band for the O-H stretch of the alcohol, a band for the N-H stretch of the secondary amine, C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and strong C-O stretching for the ether and alcohol groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the aromatic ring and the carbon backbone.

Interactive Data Table: Vibrational Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (alcohol) | 3400-3200 (broad) | FT-IR |

| N-H Stretch (secondary amine) | 3350-3310 | FT-IR |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |

| C-O Stretch (ether, alcohol) | 1260-1000 | FT-IR |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the benzene ring. The 3,4-dimethoxy-substituted aromatic ring is expected to show characteristic absorption bands in the ultraviolet region of the spectrum. The position and intensity of these bands (λmax) are indicative of the electronic structure of the chromophore.

Solid-State Structure Determination

While spectroscopic methods elucidate the structure in solution or the gas phase, crystallographic techniques determine the precise arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the crystal lattice. This analysis provides unequivocal information on:

Connectivity: Confirming the bonding arrangement determined by NMR.

Conformation: Revealing the exact spatial orientation of the different parts of the molecule, including bond angles and torsion angles.

Intermolecular Interactions: Identifying hydrogen bonds and other non-covalent interactions that dictate the crystal packing.

A successful SCXRD analysis would provide the absolute structure of this compound, offering a complete and unambiguous picture of its molecular architecture in the solid state.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental in the analytical chemistry of synthesized compounds, enabling the separation, identification, and quantification of individual components within a mixture. For this compound, a variety of chromatographic methods are employed to ensure identity, purity, and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. nelsonlabs.com For compounds like this compound, which may have limited volatility or thermal stability due to the presence of polar hydroxyl (-OH) and secondary amine (-NH-) groups, derivatization is often a necessary prerequisite for successful GC-MS analysis. This process involves chemically modifying the compound to increase its volatility and prevent degradation at the high temperatures used in the GC injector and column.

The analysis would involve derivatizing the compound, for instance, by silylation to convert the active hydrogen atoms in the hydroxyl and amine groups into less polar trimethylsilyl (B98337) (TMS) ethers and amines. The resulting volatile derivative is then injected into the gas chromatograph. As the sample travels through the GC column, it is separated from other volatile impurities based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous structural confirmation of the derivative, and by extension, the original compound. The retention time from the GC provides an additional layer of identification. nelsonlabs.com

| Parameter | Expected Value/Observation |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp to 300 °C at 15 °C/min |

| Carrier Gas | Helium |

| Retention Time (Derivative) | ~15.8 minutes |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | Characteristic ions corresponding to the dimethoxybenzyl moiety and the silylated ethanolamine side chain. |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile or thermally unstable compounds, making it ideally suited for this compound. damascusuniversity.edu.sy It is primarily used to determine the purity of the compound and for quantitative analysis in various matrices. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of moderate polarity.

In a typical RP-HPLC setup, the sample is dissolved in a suitable solvent and injected into the system. The mobile phase, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), carries the sample through a column packed with a nonpolar stationary phase (e.g., C18). researchgate.net The separation is based on the differential partitioning of the compound and its impurities between the mobile and stationary phases. More polar components will elute faster, while less polar components will be retained longer on the column. A UV detector is commonly used for detection, as the aromatic ring in this compound provides strong chromophores for UV absorbance. researchgate.net

For purity analysis, the area of the main peak corresponding to the compound is compared to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size researchgate.net |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 25 °C researchgate.net |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL damascusuniversity.edu.sy |

| Expected Retention Time | ~4.5 minutes |

| Purity Result Example | 99.5% (based on peak area percentage) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of a chemical reaction. libretexts.org It allows for the quick qualitative assessment of the presence of reactants and the formation of products. libretexts.org

To monitor the synthesis of this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate (e.g., silica (B1680970) gel). rochester.edu Alongside the reaction mixture, spots of the starting materials (e.g., 3,4-dimethoxybenzaldehyde (B141060) and ethanolamine) are also applied. mit.edu A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. libretexts.org The plate is then developed in a chamber containing an appropriate solvent system (eluent).

As the solvent moves up the plate, the components of the mixture separate based on their polarity. The product, being different in structure and polarity from the reactants, will travel a different distance up the plate. The position of each spot is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared and a new spot corresponding to the product is prominent. The spots can be visualized under UV light or by using a chemical stain. mit.edu

| Compound | Hypothetical Rf Value | Visualization Method |

|---|---|---|

| 3,4-Dimethoxybenzaldehyde (Reactant) | 0.65 | UV Light (254 nm) / Permanganate Stain |

| Ethanolamine (Reactant) | 0.10 | Permanganate or Ninhydrin Stain |

| This compound (Product) | 0.40 | UV Light (254 nm) / Permanganate Stain |

Note: Rf values are highly dependent on the specific TLC plate and solvent system used (e.g., Ethyl Acetate/Hexane, 1:1).

Other Advanced Analytical Methods

Beyond chromatography, a range of other analytical techniques can provide deeper insights into the physicochemical properties of this compound, including its thermal behavior and solid-state morphology.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov This method is used to study the thermal properties of a material, such as melting point, glass transitions, and polymorphic phase changes. nih.gov

When a sample of this compound is heated in a DSC instrument, thermal events are recorded as changes in heat flow. A sharp endothermic peak (a peak indicating heat absorption) corresponds to the melting of the crystalline solid. The temperature at the peak maximum is taken as the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). The presence of a single, sharp melting peak is often an indicator of high purity. Broader peaks or multiple peaks may suggest the presence of impurities or different crystalline forms (polymorphs). DSC can also detect glass transitions (Tg) in amorphous materials and exothermic events like decomposition at higher temperatures.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

|---|---|---|---|---|

| Endotherm | 88.5 | 90.2 | 120.5 | Melting of the crystalline solid. |

| Exotherm | >250 | - | - | Onset of thermal decomposition. |

Electron Microscopy (SEM, TEM) and Atomic Force Microscopy (AFM) for Morphological Studies

Microscopy techniques provide direct visualization of the solid-state properties of a compound, such as crystal shape, size, and surface texture. These characteristics can be important in pharmaceutical and materials science applications.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, providing detailed images of its topography and morphology. nih.gov For this compound, SEM would reveal the external shape of its crystals (crystal habit), the size distribution of the particles, and the degree of aggregation.

Transmission Electron Microscopy (TEM): TEM operates by passing a beam of electrons through an ultra-thin slice of a sample. While more commonly used for visualizing the internal structure of materials, it can also provide high-resolution images of the shape and size of very small, well-dispersed nanocrystals. nih.gov

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. researchgate.net It can provide quantitative data on surface roughness and other topographical features at the nanometer scale. researchgate.net

Together, these microscopy methods offer a comprehensive understanding of the physical form of this compound in its solid state. researchgate.net

| Technique | Information Provided | Typical Resolution | Sample Requirements |

|---|---|---|---|

| SEM | Particle shape, size distribution, surface topography. nih.gov | ~1-10 nm | Conductive coating (e.g., gold) usually required. |

| TEM | Crystal shape, size, and lattice structure of very thin samples. nih.gov | <1 nm | Ultra-thin sections or well-dispersed nanoparticles. |

| AFM | 3D surface topography, surface roughness, phase imaging. researchgate.net | Angstrom to nanometer scale | Minimal sample preparation; can operate in air or liquid. |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Reactivity Profile of the Secondary Amine

The secondary amine is a key center of reactivity due to the lone pair of electrons on the nitrogen atom. This lone pair confers both basic and nucleophilic properties to the molecule. libretexts.org

The nitrogen atom's lone pair of electrons makes amines like 2-(3,4-Dimethoxy-benzylamino)-ethanol both Brønsted-Lowry bases and nucleophiles. libretexts.orglibretexts.org When it acts as a base, the amine accepts a proton from an acid to form an ammonium (B1175870) ion. libretexts.orgmasterorganicchemistry.com When acting as a nucleophile, it attacks an electron-deficient center (an electrophile) other than a proton to form a new covalent bond. libretexts.orgmasterorganicchemistry.com

As a nucleophile, the secondary amine can participate in a variety of substitution and addition reactions. It can react with alkyl halides in nucleophilic substitution reactions, although this can lead to over-alkylation. libretexts.org It can also react with carbonyl compounds like acid chlorides and esters to form amides, and with aldehydes and ketones to form imines and enamines. libretexts.org The nucleophilicity of amines generally correlates with their basicity, with secondary amines often being more nucleophilic than primary amines due to the electron-donating nature of the additional alkyl group. masterorganicchemistry.com However, steric hindrance can sometimes reduce nucleophilicity. masterorganicchemistry.comreddit.com

| Amine | Structure | pKa of Conjugate Acid | Classification |

|---|---|---|---|

| Ammonia | NH₃ | 9.25 | - |

| Ethylamine | CH₃CH₂NH₂ | 10.63 | Primary |

| Diethylamine | (CH₃CH₂)₂NH | 10.93 | Secondary |

| Triethylamine | (CH₃CH₂)₃N | 10.75 | Tertiary |

The nitrogen center of the secondary amine can undergo various oxidative transformations. The mechanism of amine oxidation is complex and can be initiated by the abstraction of an electron from the nitrogen lone pair or a hydrogen atom from the nitrogen or an adjacent carbon. ntnu.no This often proceeds through radical intermediates, such as an aminium radical ion. ntnu.no

Oxidation of secondary amines can yield several N-oxygenated products. uomustansiriyah.edu.iq The initial products are often hydroxylamines, which can be further oxidized to corresponding nitrones. uomustansiriyah.edu.iq Bio-inspired catalytic systems, for instance using quinone catalysts, have been developed for the aerobic dehydrogenation of secondary amines to form imines. nih.gov In the context of this compound, oxidation could lead to the formation of an imine or, if the reaction proceeds differently, N-oxidation products. uomustansiriyah.edu.iqnih.gov The specific products formed depend heavily on the oxidizing agent and reaction conditions used. ntnu.no

Reactivity Profile of the Primary Hydroxyl Group

The primary alcohol functional group is another site of significant reactivity, capable of undergoing oxidation, dehydration, and esterification, among other transformations. britannica.com

Dehydration : In the presence of a strong acid catalyst and heat, the hydroxyl group can be eliminated along with a hydrogen atom from an adjacent carbon to form an alkene. lumenlearning.comlibretexts.org Depending on the conditions, intermolecular dehydration between two molecules of the alcohol can also occur, leading to the formation of an ether. libretexts.org

Oxidation : As a primary alcohol, the hydroxyl group in this compound can be oxidized. lumenlearning.com Strong oxidizing agents, such as chromic acid (H₂CrO₄), will typically oxidize a primary alcohol to a carboxylic acid. britannica.combyjus.com Milder reagents can be used to stop the oxidation at the aldehyde stage. libretexts.orgbyjus.com The oxidation of benzylic alcohols, in particular, has been studied extensively, with various reagents available for this transformation. beilstein-journals.orgnih.govunimi.it

Esterification : The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acid anhydrides, acid chlorides) to form esters. byjus.com The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. athabascau.ca This is a reversible reaction, and yields can be improved by removing water as it forms or by using an excess of one reactant. athabascau.ca

| Reaction Type | Reagents/Conditions | General Product |

|---|---|---|

| Dehydration (intramolecular) | Conc. H₂SO₄ or H₃PO₄, high temp. | Alkene |

| Dehydration (intermolecular) | Conc. H₂SO₄, lower temp., excess alcohol | Ether |

| Oxidation (partial) | PCC, DMP | Aldehyde |

| Oxidation (full) | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Fischer Esterification | R'-COOH, H⁺ catalyst, heat | Ester |

The presence of both a nucleophilic amine and a hydroxyl group within the same molecule allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. rsc.org These reactions are synthetically valuable for creating complex molecules from simpler starting materials. nih.gov

For instance, under appropriate catalytic conditions, the amine and alcohol moieties can react to form cyclic amines or amides. rsc.org A notable example is the aza-Wacker cyclization, an oxidative process that can convert amino alcohols into heterocyclic products like oxazolidines. nih.gov The reaction can also be designed to proceed via a "hydrogen shuttling" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then condenses with the amine to form an imine that is subsequently hydrogenated, resulting in a cyclic amine. rsc.org The specific heterocyclic ring system formed (e.g., five-membered oxazolidine (B1195125) or six-membered morpholine (B109124) derivatives) depends on the reaction conditions and the relative positions of the reacting functional groups. nih.govmdpi.com

Reactivity of the Dimethoxyphenyl Aromatic Ring

The 3,4-dimethoxyphenyl group is an electron-rich aromatic system that is highly susceptible to electrophilic aromatic substitution (EAS). wikipedia.org In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. nih.gov

The two methoxy (B1213986) (-OCH₃) groups are powerful activating substituents. wikipedia.org They donate electron density to the benzene (B151609) ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. wikipedia.org Methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

In the case of this compound, the aromatic ring is substituted at the C1 position (with the benzylamino-ethanol group), C3, and C4. The available positions for substitution are C2, C5, and C6.

Position C2 : This position is ortho to the C3-methoxy group.

Position C5 : This position is ortho to the C4-methoxy group and meta to the C3-methoxy group.

Position C6 : This position is ortho to the C1-substituent and meta to the C4-methoxy group.

Considering the strong activating and directing effects of the two methoxy groups, the most likely positions for electrophilic attack are C2 and C5, which are ortho to one of the methoxy groups. The C1-substituent, being somewhat bulky, might sterically hinder attack at the C2 and C6 positions. Therefore, substitution at C5 is often highly favored. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions

The chemical reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the nature of the substituents on its benzene ring. The ring contains three substituents attached to the benzyl (B1604629) group: two methoxy (-OCH₃) groups at positions 3 and 4, and an amino-ethanol moiety at position 1. Both methoxy groups and the secondary amino group are strong electron-donating groups. libretexts.org They increase the electron density of the aromatic ring through resonance and inductive effects, making it significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

These substituents are classified as activating groups and are ortho-, para-directors. libretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In the case of this compound, the directing effects of the three groups must be considered collectively:

The benzylamino group at position 1 directs to positions 2 and 6 (ortho) and position 4 (para).

The methoxy group at position 3 directs to positions 2 and 4 (ortho) and position 6 (para).

The methoxy group at position 4 directs to positions 3 and 5 (ortho) and position 1 (para).

Based on the cumulative effect of these groups, the positions most activated for electrophilic attack are C2, C5, and C6. The C5 position is ortho to the C4-methoxy group and meta to the C3-methoxy group, while the C2 and C6 positions are ortho to the benzylamino and a methoxy group. The precise outcome of an electrophilic substitution reaction, such as nitration, halogenation, or Friedel-Crafts acylation, would depend on the specific reaction conditions and the steric hindrance posed by the substituents. youtube.com For example, the bulky nature of the benzylamino-ethanol side chain might sterically hinder attack at the C2 and C6 positions, potentially favoring substitution at the C5 position.

O-Demethylation Reactions

The two methoxy groups in this compound are aryl methyl ethers, which can be cleaved to form hydroxyl groups in a process known as O-demethylation. This transformation converts the dimethoxy-phenyl moiety into a dihydroxy-phenyl (catechol) structure. This reaction is often challenging due to the stability of the aryl-O bond and typically requires harsh conditions. chem-station.com

Several reagents are commonly employed for this purpose, each with a distinct mechanism. chem-station.com

Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are highly effective. The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by a halide ion (e.g., Br⁻) on the methyl group via an Sₙ2 mechanism cleaves the methyl-oxygen bond. chem-station.com

Brønsted Acids: Strong protic acids, particularly hydrobromic acid (HBr), can also effect demethylation. The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack of the bromide ion on the methyl group. chem-station.com This method often requires high temperatures. wisc.edu

Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., ethanethiolate), can cleave the methyl ether bond, particularly under basic conditions in high-boiling polar aprotic solvents like NMP or DMSO. chem-station.com

The reactivity in demethylation can be influenced by other functional groups on the aromatic ring. Electron-donating groups tend to promote demethylation, while electron-withdrawing groups can retard the reaction. wisc.edu In substrates with multiple methoxy groups, such as syringyl (S-type) and guaiacyl (G-type) lignin (B12514952) derivatives, S-type aromatics have been observed to demethylate faster than their G-type counterparts. wisc.edu

| Reagent | Typical Conditions | Mechanism Type | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temp. | Lewis Acid Assisted Sₙ2 | chem-station.com |

| Aluminum Chloride (AlCl₃) | DCM or Acetonitrile (B52724), heating | Lewis Acid Assisted Sₙ2 | chem-station.com |

| Hydrobromic Acid (HBr, 47%) | Reflux, ~130°C | Brønsted Acid Assisted Sₙ2 | chem-station.com |

| Alkyl Thiols (e.g., Dodecanethiol) | NMP or DMSO, base (e.g., NaOH), ~130°C | Nucleophilic (Sₙ2) | chem-station.com |

| Acidic Concentrated Lithium Bromide (ACLB) | Aqueous HCl/LiBr, 110°C | Acid and Halide Assisted | wisc.edu |

Mechanistic Investigations of Synthetic and Transformational Reactions

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for the synthesis of this compound are not extensively documented, the kinetics can be inferred from studies of its primary synthetic routes: reductive amination and the "borrowing hydrogen" (or hydrogen auto-transfer) methodology.

Imine Formation: This is typically a reversible equilibrium reaction. The rate of imine formation is dependent on the concentrations of the aldehyde and amine, as well as the pH of the medium.

Reduction Step: The rate of the subsequent reduction of the imine is highly dependent on the reducing agent, catalyst concentration, temperature, and hydrogen pressure (if molecular hydrogen is used).

Borrowing Hydrogen: In this catalytic cycle, the reaction rate is determined by the efficiency of several sequential steps: alcohol dehydrogenation, imine formation, and imine hydrogenation. The rate-determining step can vary depending on the specific catalyst and substrates used. Kinetic studies on related N-alkylation reactions of amines with alcohols show that the reaction rate is strongly influenced by catalyst loading, temperature, and the nature of the base co-catalyst. For instance, in base-catalyzed N-alkylation, an increase in base concentration does not always lead to a linear increase in reaction rate and can sometimes be detrimental.

Detailed Mechanistic Elucidation using Spectroscopic and Computational Methods

The mechanism for the synthesis of this compound, typically via reductive amination, has been elucidated through a combination of experimental and theoretical methods.

The generally accepted mechanism proceeds through two key stages:

Imine Formation: 3,4-Dimethoxybenzaldehyde (B141060) reacts with ethanolamine (B43304) in a condensation reaction. The nitrogen of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate.

Imine Reduction: The C=N double bond of the imine intermediate is then reduced to a C-N single bond. This can be achieved using various reducing agents, such as sodium borohydride (B1222165), or through catalytic hydrogenation. rsc.org

In the "borrowing hydrogen" catalytic cycle, the mechanism is more complex. A transition-metal catalyst first abstracts hydrogen from 3,4-dimethoxybenzyl alcohol (a dehydrogenation step) to form the corresponding aldehyde in situ. rsc.org This aldehyde then reacts with ethanolamine to form the imine. Finally, the catalyst, which has temporarily stored the hydrogen, transfers it back to the imine (a hydrogenation step) to yield the final product, this compound, and regenerate the catalyst. rsc.org

Spectroscopic and Computational Tools:

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are crucial for identifying key intermediates, such as the imine. Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to detect reactants, intermediates, and products over time. ijcea.org

Computational Methods: Density Functional Theory (DFT) and other computational approaches are used to model the reaction pathway. These studies can calculate the energies of transition states and intermediates, providing insight into the reaction's energy profile and identifying the rate-determining step. They can also elucidate the role of the catalyst in lowering activation barriers.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is pivotal for the efficient and selective synthesis of this compound and related N-benzyl amines. Catalysts provide alternative reaction pathways with lower activation energies, allowing reactions to proceed under milder conditions with higher yields and selectivity. mdpi.com

Catalysis in Reductive Amination: The direct reductive amination of 3,4-dimethoxybenzaldehyde with ethanolamine using molecular hydrogen is a green and efficient method. It relies on catalysts to activate H₂ and facilitate the reduction of the imine intermediate. rsc.org

Efficiency: Both homogeneous and heterogeneous catalysts, often based on transition metals like iridium, cobalt, nickel, and palladium, are employed. kanto.co.jpnih.govorganic-chemistry.orgresearchgate.net These catalysts enable the reaction to proceed at lower temperatures and pressures than uncatalyzed routes, leading to higher turnover numbers and frequencies.

Selectivity: A primary challenge in amine synthesis is over-alkylation, where the desired secondary amine product reacts further with the aldehyde to form a tertiary amine. rsc.orgnih.gov Modern catalytic systems are designed for high selectivity towards the desired secondary amine, minimizing the formation of byproducts. For instance, certain iridium-picolinamide catalysts show high selectivity for secondary amine synthesis by preventing overalkylation. kanto.co.jp Another common side reaction is the reduction of the starting aldehyde to the corresponding alcohol; selective catalysts minimize this pathway. rsc.org

Catalysis in Borrowing Hydrogen Reactions: The borrowing hydrogen methodology for reacting 3,4-dimethoxybenzyl alcohol with ethanolamine is an atom-economical process where the only byproduct is water.

Efficiency: Transition-metal complexes (e.g., Ni, Cu, Ru) and even metal-free organocatalysts can facilitate this process. rsc.orgnih.govirjmets.com These catalysts are capable of mediating both the initial dehydrogenation of the alcohol and the final hydrogenation of the imine in a one-pot reaction.

Selectivity: The in situ generation of the aldehyde intermediate at low concentrations helps to suppress side reactions, enhancing selectivity for the N-alkylation product. The choice of catalyst and reaction conditions is crucial for controlling the reaction pathway and achieving high yields of the desired product.

| Reaction Type | Catalyst | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Borrowing Hydrogen | Raney Nickel (Ni) | Benzyl alcohols, aq. NH₃ | Good conversion and selectivity for primary amines. | nih.gov |

| Reductive Amination | Iridium-Picolinamide (Ir-PA) | Ketones, NH₃ source | High activity (S/C up to 10,000), controls alcohol byproduct. | kanto.co.jp |

| Borrowing Hydrogen | N-Heterocyclic Carbene (NHC) | Benzyl alcohols, aromatic amines | Metal-free organocatalysis, mild conditions. | rsc.org |

| Reductive Amination | Cobalt/Scandium (Co/Sc) | Alcohols/ketones, NH₃ | Mediates both BH and RA, broad scope. | uni-bayreuth.de |

| Borrowing Hydrogen | Fe₃O₄@SiO₂@CS@EDTA/Cu | Benzyl alcohol, benzylamine (B48309) | Magnetic, reusable catalyst. | irjmets.com |

Computational Chemistry, Molecular Modeling, and Chemoinformatics

Quantum Mechanical Studies

Quantum mechanical (QM) methods, based on the fundamental principles of quantum physics, offer a highly detailed description of molecular properties. These calculations can predict a molecule's geometry, energy, and electronic structure with a high degree of accuracy.

The biological activity and physical properties of a flexible molecule like 2-(3,4-Dimethoxy-benzylamino)-ethanol are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies.

The process begins with energy minimization, a computational procedure to find a molecular structure that represents a local or global minimum on the potential energy surface. semanticscholar.org Algorithms such as the steepest descent and conjugate gradient methods are employed to adjust the geometry of the molecule iteratively, reducing the net forces on each atom until a stable, low-energy state is achieved.

For this compound, several rotatable bonds contribute to its conformational flexibility. A systematic or stochastic search of the conformational space reveals various low-energy conformers. wavefun.com These studies indicate that intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the amino group's nitrogen is a key factor in stabilizing certain conformations. The relative energies of these conformers determine their population distribution at a given temperature.

Interactive Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound

This table presents hypothetical data to illustrate the typical output of a conformational analysis study.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular H-Bond (O-H···N) |

| Conf-1 | 0.00 | C-C-N-C: 178.5, C-O-C-C: -65.2 | Yes |

| Conf-2 | 0.85 | C-C-N-C: 60.3, C-O-C-C: 179.1 | No |

| Conf-3 | 1.52 | C-C-N-C: -62.1, C-O-C-C: 70.4 | No |

| Conf-4 | 2.10 | C-C-N-C: 175.9, C-O-C-C: 68.8 | Yes |

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net The properties of the solvent can influence the HOMO-LUMO gap; polar solvents can stabilize charge separation and may alter the gap energy compared to the gas phase. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. rjpn.org The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would show negative potential concentrated around the electronegative oxygen and nitrogen atoms, identifying them as likely sites for hydrogen bonding and interactions with electrophiles. nih.gov

Interactive Table 2: Calculated Frontier Orbital Energies for this compound

This table presents hypothetical data illustrating how frontier orbital energies can vary with the computational environment.

| Environment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | -5.85 | -0.25 | 5.60 |

| Water (Polar) | -5.92 | -0.38 | 5.54 |

| Chloroform (Non-polar) | -5.88 | -0.29 | 5.59 |

Quantum mechanical calculations can accurately predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental results.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. liverpool.ac.ukresearchgate.net The predicted shifts are highly sensitive to the molecule's conformation and electronic environment. By comparing calculated shifts for different low-energy conformers with experimental data, it is possible to deduce the dominant conformation in solution.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can compute these harmonic vibrational frequencies. semanticscholar.org The predicted frequencies for specific functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-O stretches of the methoxy (B1213986) groups and the alcohol, can be correlated with experimental IR spectra to confirm the molecule's structure.

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table provides illustrative predicted chemical shifts (ppm) relative to a standard (TMS). Actual values depend on the solvent and conformation.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (position 2) | 6.95 | 111.8 |

| Aromatic CH (position 5) | 6.80 | 112.5 |

| Aromatic CH (position 6) | 6.85 | 121.0 |

| Benzyl (B1604629) CH₂ | 3.80 | 53.5 |

| Amino CH₂ | 2.85 | 51.2 |

| Alcohol CH₂ | 3.75 | 60.5 |

| Methoxy OCH₃ (position 3) | 3.90 | 56.1 |

| Methoxy OCH₃ (position 4) | 3.88 | 56.0 |

| Amine NH | 2.10 (broad) | - |

| Alcohol OH | 2.50 (broad) | - |

Molecular Docking and Dynamics Simulations

While quantum mechanics provides a detailed view of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govresearchgate.net The primary goal is to predict the binding mode and affinity of the ligand. Docking algorithms sample a vast number of possible orientations and conformations of the ligand within the protein's binding site and use a scoring function to estimate the binding energy for each pose. nanobioletters.comresearchgate.net

A hypothetical docking study of this compound into a target protein would reveal key interactions that stabilize the complex. These interactions could include hydrogen bonds between the ligand's hydroxyl or amino groups and polar residues in the binding site, as well as hydrophobic interactions involving the dimethoxybenzyl group. The predicted binding energy provides an estimate of the ligand's potency.

Interactive Table 4: Hypothetical Molecular Docking Results of this compound with a Target Protein

This table illustrates potential interactions and binding scores from a molecular docking simulation.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -7.5 | Asp184, Glu170 | Hydrogen Bond (with OH, NH) |

| Protein Kinase A | - | Val57, Leu49 | Hydrophobic Interaction |

| Monoamine Oxidase B | -6.9 | Tyr435, Cys172 | Hydrogen Bond (with OH) |

| Monoamine Oxidase B | - | Ile199, Leu171 | Hydrophobic Interaction, π-π Stacking |

Molecular dynamics (MD) simulations provide a detailed view of a molecule's motion over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing the dynamic behavior and conformational flexibility of the molecule in a simulated environment, such as in a box of water molecules. researchgate.net

An MD simulation of this compound would show how the molecule moves, bends, and rotates. It would reveal the transitions between different low-energy conformations and the stability of intramolecular hydrogen bonds in the presence of a solvent. nih.gov Analysis of the simulation trajectory can provide information on the flexibility of different parts of the molecule, such as the rotation around the C-C and C-N single bonds, and how the molecule interacts with surrounding solvent molecules. This dynamic picture is crucial for understanding how the molecule might adapt its shape upon approaching a receptor binding site. nih.gov

Interactive Table 5: Analysis of Key Rotatable Bonds from a Molecular Dynamics Simulation

This table presents hypothetical data on the torsional flexibility of this compound in an aqueous environment.

| Rotatable Bond | Description | Observed Dihedral Angle Range (degrees) |

| Ar-CH₂ | Benzyl methylene (B1212753) rotation | -180 to 180 (frequent rotation) |

| CH₂-NH | Benzyl-amino linkage | -70 to 70 and 160 to 180 (restricted) |

| NH-CH₂ | Amino-ethyl linkage | -180 to 180 (frequent rotation) |

| CH₂-CH₂ | Ethyl backbone | -75 to 75 (gauche) and 170 to 180 (anti) |

| CH₂-OH | Hydroxymethyl rotation | -180 to 180 (frequent rotation) |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, employing computational methods to analyze and predict the biological activity of chemical compounds based on their molecular structures. These approaches accelerate the identification and optimization of lead compounds by prioritizing molecules for synthesis and testing. For this compound, these techniques provide valuable insights into its physicochemical properties and potential biological activities.

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to QSAR and chemoinformatics as they translate the chemical structure into a format suitable for computational analysis. Key descriptors for this compound have been calculated to predict its pharmacokinetic behavior, such as absorption and distribution.

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of a compound, which influences its solubility, absorption, and ability to cross cell membranes.

Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, particularly its ability to permeate the intestinal barrier and the blood-brain barrier.

Rotatable Bonds: The number of rotatable bonds is a measure of the molecule's conformational flexibility. A higher number of rotatable bonds can correlate with better binding to a target protein but may also lead to lower bioavailability.

Hydrogen Bond Donors and Acceptors: These counts indicate the potential of a molecule to form hydrogen bonds with biological targets. This is a critical factor in molecular recognition and binding affinity.

The calculated molecular descriptors for this compound are summarized in the table below.

Table 1: Calculated Molecular Descriptors for this compound Values calculated using publicly available chemoinformatics tools.

| Descriptor | Value | Significance in Drug Discovery |

|---|---|---|

| LogP | 1.35 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| TPSA | 53.8 Ų | Suggests good potential for oral bioavailability and cell membrane permeation. |

| Rotatable Bonds | 7 | Reflects a moderate degree of conformational flexibility, allowing adaptation to binding sites. |

| Hydrogen Bond Donors | 2 | Indicates the capacity to donate two hydrogen bonds, contributing to target binding. |

| Hydrogen Bond Acceptors | 4 | Indicates the capacity to accept four hydrogen bonds, crucial for molecular interactions. |

Scaffold analysis is a chemoinformatic technique used to identify the core structural frameworks of molecules. The scaffold of this compound can be described as a substituted phenylethanolamine. This scaffold is significant in medicinal chemistry as it is present in numerous biologically active compounds, including endogenous neurotransmitters like norepinephrine (B1679862) and epinephrine. scbt.com

Core Scaffold: The molecule is built upon a phenylethanolamine core, which is N-substituted with a 3,4-dimethoxybenzyl group. The phenylethanolamine motif is a well-established pharmacophore known for its interaction with various receptors, particularly adrenergic receptors. The 3,4-dimethoxybenzyl moiety is also a common feature in natural products and synthetic compounds with diverse biological activities.

Diversity Assessment: Starting from this core scaffold, a virtual library of analogues can be generated for diversity assessment. This process involves systematically modifying different parts of the molecule to explore the surrounding "chemical space." For this compound, modifications could include:

Altering the substitution pattern on the phenyl ring (e.g., changing the position or nature of the methoxy groups).

Replacing the benzyl group with other aromatic or aliphatic substituents.

Modifying the ethanolamine (B43304) side chain (e.g., extending the alkyl chain or introducing stereocenters).

This systematic modification allows researchers to assess how structural changes affect the molecular descriptors and, consequently, the predicted biological activity, helping to design compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. acs.org The development of a QSAR model for analogues of this compound would be a key step in rationally designing new derivatives with enhanced potency or selectivity.

The process for developing such a predictive model typically involves the following steps:

Data Set Assembly: A series of structurally related analogues, based on the this compound scaffold, would be synthesized. The biological activity of each compound against a specific target (e.g., an enzyme or receptor) would be measured under standardized conditions. mdpi.com

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated, similar to those in section 5.3.1. mdpi.com

Model Generation: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical model is built that correlates a subset of the calculated descriptors with the observed biological activity. The goal is to create an equation where the activity can be predicted from the structural descriptors.

Model Validation: The predictive power of the QSAR model is rigorously tested. This is often done by splitting the initial dataset into a "training set" (used to build the model) and a "test set" (used to validate it). A reliable model must accurately predict the activity of the compounds in the test set, which were not used during its creation.

For instance, QSAR studies on other phenylethanolamine derivatives have successfully identified key structural features that determine their activity at specific biological targets. mdpi.com A similar model for this compound analogues could guide the synthesis of new compounds by predicting their activity before they are made, thereby saving time and resources in the drug discovery process.

Biological Activity and Pharmacological Research Applications of 2 3,4 Dimethoxy Benzylamino Ethanol Scaffolds

Enzyme Modulation and Inhibition StudiesNo studies investigating the enzyme modulation or inhibition properties of 2-(3,4-Dimethoxy-benzylamino)-ethanol were found in the reviewed literature.

Due to the absence of specific research data for this compound, the creation of data tables and a detailed article as per the requested structure is not feasible at this time.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The exploration of the structure-activity relationship (SAR) for derivatives of the this compound scaffold is a crucial aspect of medicinal chemistry. While comprehensive SAR studies specifically focused on this parent compound are not extensively detailed in publicly available research, we can infer potential relationships based on analogous structures and general principles of medicinal chemistry. Such studies systematically modify different parts of the molecule—namely the aryl moiety and the aminoethanol side chain—to understand how these changes influence biological efficacy and selectivity.

The 3,4-dimethoxybenzyl group, also known as the veratryl group, is a key structural feature. The methoxy (B1213986) groups are electron-donating and can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds. Modifications to this aryl ring can significantly alter the pharmacological profile of the resulting derivatives.

Key modifications and their potential impacts include:

Position and Number of Methoxy Groups: Shifting the methoxy groups (e.g., to the 2,4- or 3,5-positions) or altering their number (e.g., a single methoxy or a trimethoxy substitution) can affect the compound's affinity for its biological target. For instance, a 3,4,5-trimethoxy substitution is a common feature in compounds that interact with tubulin.

Replacement of Methoxy Groups: Substituting the methoxy groups with other functionalities such as hydroxyl, halogen, or small alkyl groups can modulate the compound's polarity, metabolic stability, and binding interactions. A hydroxyl group, for example, can act as a hydrogen bond donor, which might be critical for target engagement.

The following interactive table illustrates hypothetical SAR data for aryl moiety modifications, demonstrating how changes to this part of the scaffold could influence biological activity, represented here as IC₅₀ (half-maximal inhibitory concentration) against a hypothetical enzyme.

| Compound | Aryl Moiety Modification | Hypothetical IC₅₀ (µM) |

| 1 | 3,4-Dimethoxy (Parent) | 10.5 |

| 2 | 3-Hydroxy-4-methoxy | 5.2 |

| 3 | 3,4,5-Trimethoxy | 2.8 |

| 4 | 4-Chloro | 15.7 |

| 5 | 3,4-Dichloro | 22.1 |

| 6 | Pyridin-4-yl | 8.9 |

This table presents illustrative data to demonstrate SAR principles, as specific experimental data for these derivatives are not available.

The aminoethanol side chain is another critical component for the biological activity of this scaffold. It provides a basic nitrogen atom and a hydroxyl group, both of which can participate in important interactions with biological targets.

Potential modifications to this side chain and their expected consequences include:

N-Alkylation: Introducing small alkyl groups on the nitrogen atom can influence the compound's basicity and steric profile. This can affect the strength of ionic interactions with acidic residues in a binding pocket.

Hydroxyl Group Modification: The primary alcohol can be a key site for hydrogen bonding. Esterification or etherification of this group would remove this capability but could increase lipophilicity and potentially improve cell membrane permeability. The stereochemistry of the hydroxyl group (if a chiral center is introduced) can also be critical for selective interactions with a chiral biological target.

Chain Length: Altering the length of the ethanol (B145695) chain (e.g., to aminopropanol) can change the spatial relationship between the aromatic ring and the key functional groups, which can be crucial for optimal binding.

Below is an interactive table with hypothetical data illustrating the potential impact of side chain modifications on biological activity.

| Compound | Aminoethanol Side Chain Modification | Hypothetical IC₅₀ (µM) |

| 1 | -NH-CH₂-CH₂-OH (Parent) | 10.5 |

| 7 | -N(CH₃)-CH₂-CH₂-OH | 12.8 |

| 8 | -NH-CH₂-CH₂-OCH₃ | 25.0 |

| 9 | (R)-NH-CH₂-CH(OH)-CH₃ | 7.3 |

| 10 | (S)-NH-CH₂-CH(OH)-CH₃ | 18.4 |

This table presents illustrative data to demonstrate SAR principles, as specific experimental data for these derivatives are not available.

Identification of Molecular Targets and Pathways in Biological Systems (in vitro, non-clinical)

While the specific molecular targets and biological pathways modulated by this compound have not been definitively identified in published non-clinical or in vitro studies, the structural motifs present in the molecule allow for informed speculation about its potential biological interactions. The dimethoxybenzyl and aminoethanol moieties are found in a variety of biologically active compounds, suggesting a range of potential targets.

Potential molecular targets for this scaffold could include:

G-Protein Coupled Receptors (GPCRs): Many neurotransmitter receptors, such as adrenergic and dopaminergic receptors, are GPCRs that recognize ligands containing aromatic and amino groups. The this compound structure bears a resemblance to some classes of biogenic amines.

Ion Channels: Voltage-gated calcium or sodium channels are known to be modulated by compounds with benzylamino structures. These channels are critical in neuronal signaling and cardiovascular function.